![molecular formula C9H10ClN3 B1461981 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 1019111-32-0](/img/structure/B1461981.png)

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine

Overview

Description

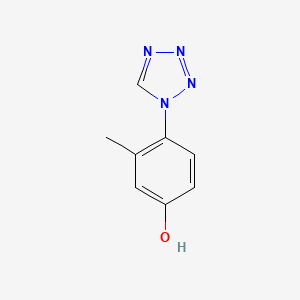

“2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C9H10ClN3 . It is related to a class of compounds known as imidazo[1,2-a]pyridines, which have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of related compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine” can be represented by the SMILES stringO=C (O)CC1=CN (C=C (Cl)C=C2)C2=N1.Cl . This indicates the presence of a chloroimidazo[1,2-a]pyridin-2-yl group attached to an ethanamine moiety.

Scientific Research Applications

Phosphorescent Material Development : Li and Yong (2019) investigated positional isomers of chloroimidazo[1,2-a]pyridine, which exhibited different phosphorescent colors and quantum yields. These isomers showed reversible phosphorescent color switching in response to acid-base vapor stimuli, highlighting their potential in developing dynamic functional materials for various applications (Li & Yong, 2019).

DNA Binding and Nuclease Activity : Kumar et al. (2012) synthesized Cu(II) complexes of ligands including a derivative of chloroimidazo[1,2-a]pyridine. These complexes showed significant DNA binding propensity and demonstrated nuclease activity, indicating potential applications in the study of DNA interactions and possibly in therapeutic contexts (Kumar et al., 2012).

Coordination Polymers and Magnetic Properties : Yin et al. (2021) explored the use of a chloroimidazo[1,2-a]pyridine derivative in constructing various dimensional coordination polymers. They found that these polymers exhibited diverse photoluminescent or magnetic properties, which can be useful in material science and nanotechnology applications (Yin et al., 2021).

Organic Synthesis and Functional Materials : Various studies have focused on the synthesis and characterization of chloroimidazo[1,2-a]pyridine derivatives. These compounds have been used to develop novel materials with specific optical, magnetic, or binding properties. For instance, Mustafa et al. (2015) explored the DNA binding and cleavage activity of pendant arm-pyridyltetrazole copper(II) complexes, highlighting the versatility of these compounds in organic synthesis and potential biomedical applications (Mustafa et al., 2015).

Catalysis and Chemical Reactions : Research by Koubachi et al. (2008) demonstrated the use of chloroimidazo[1,2-a]pyridines in catalysis, specifically in palladium-catalyzed C-H alkenylation. This highlights its role in facilitating chemical reactions, which is crucial in the field of synthetic chemistry (Koubachi et al., 2008).

Antitumor Activity and Medicinal Chemistry : Liu et al. (2020) investigated substituted imidazo[1,2-a]pyridine ligands in Cu(II)-based coordination complexes for their antitumor activity on human myocardial aneurysm cells. This suggests potential applications in medicinal chemistry and cancer research (Liu et al., 2020).

Corrosion Inhibition in Engineering : Das et al. (2017) prepared cadmium(II) Schiff base complexes using chloroimidazo[1,2-a]pyridine derivatives, demonstrating their application in corrosion inhibition on mild steel. This indicates potential industrial applications in material protection and engineering (Das et al., 2017).

Future Directions

The future directions for the study of “2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been developed , which could be a promising direction for future research.

Mechanism of Action

Target of Action

Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

Based on the structural similarity to other compounds, it might interact with its targets through a radical reaction .

Biochemical Pathways

Compounds with similar structures have been associated with the pi3k signalling pathway , which plays a key role in multiple cellular processes.

Result of Action

Compounds with similar structures have shown inhibitory activity against various tumour cell lines .

properties

IUPAC Name |

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHRCFVCAUBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654690 | |

| Record name | 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine | |

CAS RN |

1019111-32-0 | |

| Record name | 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)

![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)